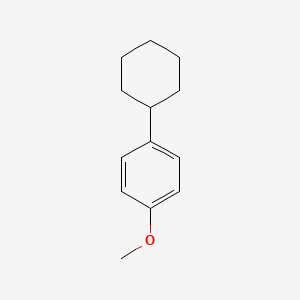

1-Cyclohexyl-4-methoxy-benzene

描述

Nomenclature and Positional Isomerism in the 1-Cyclohexyl-x-methoxybenzene Series

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "1-Cyclohexyl-4-methoxy-benzene" clearly defines the arrangement of its constituent parts. wikipedia.orgebsco.com The "benzene" forms the parent structure. wikipedia.org A "cyclohexyl" group is attached to the first carbon of the benzene (B151609) ring, and a "methoxy" group (-OCH3) is located at the fourth position. wikipedia.orgebsco.com This specific substitution pattern is also referred to as the para position. libretexts.org

The 1-Cyclohexyl-x-methoxybenzene series includes two other positional isomers:

1-Cyclohexyl-2-methoxy-benzene (ortho isomer): The methoxy (B1213986) group is on the carbon adjacent to the cyclohexyl group. nih.govresearchgate.net

1-Cyclohexyl-3-methoxy-benzene (meta isomer): The methoxy group is separated from the cyclohexyl group by one carbon on the benzene ring. nih.govresearchgate.net

The position of the methoxy group significantly influences the molecule's physical and chemical properties due to steric and electronic effects. nih.gov

Table 1: Positional Isomers of 1-Cyclohexyl-methoxy-benzene

| IUPAC Name | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | p-Cyclohexylanisole | 613-36-5 | C13H18O | 190.28 |

| 1-Cyclohexyl-2-methoxy-benzene | o-Cyclohexylanisole | 2206-48-6 | C13H18O | 190.28 |

| 1-Cyclohexyl-3-methoxy-benzene | m-Cyclohexylanisole | 41876-58-8 | C13H18O | 190.28 |

Historical Context of Research and Emergence as a Compound of Interest

Early research involving cyclohexyl-phenols and their corresponding ethers dates back to the early 20th century, with studies focusing on their synthesis and basic properties. acs.org These investigations laid the groundwork for understanding the chemical behavior of such compounds.

The emergence of this compound and its isomers as compounds of significant interest is a more recent development. In 2012, a substance identified as 1-cyclohexyl-x-methoxybenzene was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol. nih.govunife.it It was seized as a white powder in Austria, though the exact isomeric composition of the seized substance was not determined. nih.govunife.it This event marked its entry into the realm of novel psychoactive substances (NPS), primarily due to its structural similarities to known psychoactive compounds. nih.govresearchgate.net

Structural Analogies with Pharmacologically Active Compounds

The research interest in this compound and its isomers is largely driven by their structural resemblance to two well-known pharmacologically active compounds:

Tramadol (B15222): A synthetic opioid analgesic. nih.govresearchgate.net

Phencyclidine (PCP): A dissociative anesthetic with hallucinogenic properties. nih.govresearchgate.net

While sharing the core cyclohexyl and benzene ring structures, a key difference is that 1-cyclohexyl-x-methoxybenzene derivatives lack the amine functionality present in both tramadol and PCP. researchgate.net This structural analogy has prompted investigations into the potential pharmacological and toxicological profiles of the 1-cyclohexyl-x-methoxybenzene isomers. nih.govnih.gov

Furthermore, the broader class of cyclohexylphenol derivatives has been explored for various biological activities. For example, some have been investigated for their potential as beta-adrenergic blocking agents and as selective agonists for the estrogen receptor beta isoform. nih.govgoogle.com

Research Significance and Contemporary Relevance

The contemporary relevance of this compound stems from several areas of research:

Medicinal Chemistry and Pharmacology: Due to its structural similarity to tramadol and PCP, extensive research has been conducted to characterize the pharmaco-toxicological effects of the 1-cyclohexyl-x-methoxybenzene isomers. nih.govunife.itnih.gov Studies in mice have shown that these compounds can impair sensorimotor responses, induce modest analgesia, and alter thermoregulation. unife.itnih.gov Interestingly, in vitro studies have indicated that these isomers are inactive at mu, kappa, and delta opioid receptors, suggesting that their effects are mediated through non-opioid pathways. nih.gov

Synthetic Intermediate: The chemical structure of this compound makes it a useful intermediate in organic synthesis. For instance, the related compound cyclohexyl-(4-methoxy-phenyl)-methanone is an intermediate in the synthesis of Venlafaxine, an antidepressant. google.com The methoxy group can be a precursor to a hydroxyl group, allowing for further functionalization.

Novel Psychoactive Substances (NPS) Research: The identification of 1-cyclohexyl-x-methoxybenzene on the illicit market has made it a subject of forensic and toxicological research. nih.gov Understanding the effects of its different isomers is crucial for public health and law enforcement agencies.

Table 2: Investigated Biological Effects of 1-Cyclohexyl-x-methoxybenzene Isomers in Mice

| Effect | Ortho Isomer | Meta Isomer | Para Isomer |

| Impaired Visual Object Response | Yes | Yes | Yes |

| Thermal Analgesia | Modest | Modest | Modest |

| Spontaneous Locomotion | Affected | Affected | Affected |

| Core Temperature Modulation | Altered | Altered | Altered |

Data sourced from studies on CD-1 mice. nih.govunife.itresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJPDZNZPQKZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976786 | |

| Record name | 1-Cyclohexyl-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-36-5 | |

| Record name | 1-Cyclohexyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC6338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYCLOHEXYLANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 1-Cyclohexyl-4-methoxy-benzene and its Stereoisomers

The synthesis of this compound can be achieved through several distinct strategic approaches, including building from precursors, direct coupling of the aryl and cyclohexyl moieties, and late-stage etherification.

One of the most direct methods for synthesizing this compound is through the Friedel-Crafts alkylation of anisole (B1667542). This electrophilic aromatic substitution reaction typically involves reacting anisole with a cyclohexylating agent such as cyclohexene (B86901) or cyclohexanol (B46403) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). The acid protonates the cyclohexene or cyclohexanol, generating a cyclohexyl carbocation which then acts as the electrophile, attacking the electron-rich anisole ring. Due to the activating, ortho, para-directing nature of the methoxy (B1213986) group, a mixture of ortho and para isomers is formed, with the para product, this compound, often being the major product due to reduced steric hindrance.

An alternative precursor-based route involves the catalytic hydrogenation of 4-methoxybiphenyl. In this approach, the biphenyl (B1667301) system is subjected to hydrogen gas in the presence of a metal catalyst (e.g., Rhodium on carbon). Selective hydrogenation of one of the phenyl rings yields the desired cyclohexyl-aryl structure. This method is particularly useful for controlling regioselectivity, as the starting biphenyl precisely defines the point of attachment.

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, including the C(sp²)-C(sp³) bond between the benzene (B151609) ring and the cyclohexane (B81311) ring.

Transition metal-catalyzed cross-coupling reactions provide a versatile and highly efficient means of synthesizing this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To form this compound, cyclohexylzinc halide can be coupled with a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole). The reaction demonstrates high functional group tolerance and is effective for creating C(sp²)-C(sp³) linkages. acs.org

Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org The synthesis could proceed via the reaction of cyclohexylboronic acid with 4-bromoanisole or, alternatively, 4-methoxyphenylboronic acid with bromocyclohexane (B57405). A base is required to activate the organoboron reagent for the transmetalation step in the catalytic cycle. organic-chemistry.org

Kumada-Corriu Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound is readily achieved by reacting cyclohexylmagnesium bromide with 4-bromoanisole. This method is often cost-effective due to the accessibility of Grignard reagents. organic-chemistry.org

| Reaction Name | Organometallic Reagent | Aryl/Cyclohexyl Partner | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Negishi Coupling | Cyclohexylzinc halide | 4-Haloanisole | Palladium or Nickel | High functional group tolerance. wikipedia.org |

| Suzuki Coupling | Cyclohexylboronic acid | 4-Haloanisole | Palladium | Stable, low-toxicity boron reagents; requires a base. organic-chemistry.orgwikipedia.org |

| Kumada-Corriu Coupling | Cyclohexylmagnesium halide | 4-Haloanisole | Nickel or Palladium | Economical; highly reactive Grignard reagent. wikipedia.orgorganic-chemistry.org |

Grignard-mediated strategies are centered on the Kumada-Corriu coupling protocol. The key step is the formation of the Grignard reagent, cyclohexylmagnesium bromide, from bromocyclohexane and magnesium metal. This highly nucleophilic organometallic compound is then introduced to a reaction mixture containing a 4-haloanisole and a suitable nickel or palladium catalyst, such as Pd(PPh₃)₄ or NiCl₂(dppe). The catalytic cycle proceeds through oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield this compound and regenerate the active catalyst. wikipedia.orgacgpubs.org

An alternative synthetic design involves forming the ether linkage as a final step. This approach begins with 4-cyclohexylphenol (B75765), which can be synthesized by methods such as the hydroalkylation of phenol. chemicalbook.com The Williamson ether synthesis is then employed to introduce the methyl group.

In this Sₙ2 reaction, the phenolic proton of 4-cyclohexylphenol is first removed by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium phenoxide. This phenoxide ion then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The iodide or sulfate acts as a leaving group, resulting in the formation of the C-O bond and yielding this compound. byjus.com

Aryl-Cyclohexyl Coupling Reactions

Reactivity and Reaction Mechanisms of this compound and Related Structures

The reactivity of this compound is dominated by the influence of its two substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. The cyclohexyl group is a bulky alkyl group, which is weakly activating through an inductive effect and also acts as an ortho, para-director.

The combined effect of these two groups makes the benzene ring highly susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.orglongdom.org The substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, will be directed to the positions ortho to the highly activating methoxy group (positions 3 and 5).

The general mechanism for these reactions involves the attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. askthenerd.comlibretexts.org The positive charge in this intermediate is delocalized, with significant charge density residing on the carbons ortho and para to the site of attack. The presence of the electron-donating methoxy group helps to stabilize this intermediate, particularly when attack occurs at the ortho or para positions, thus accelerating the reaction. wikipedia.org In the final step, a weak base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. libretexts.org

For example, in the Friedel-Crafts acylation of anisole (a related structure), the reaction proceeds via an acylium ion electrophile, and the substitution occurs predominantly at the para position due to the steric hindrance of the methoxy group, with the ortho product formed in smaller amounts. tamu.edudepaul.edu In the case of this compound, the positions ortho to the methoxy group are the most electronically activated and are the expected sites for further electrophilic attack.

Electrophilic Aromatic Substitution Dynamics on the Methoxybenzene Moiety

The methoxy group (-OCH₃) on the benzene ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu This is due to its ability to donate electron density to the aromatic system via resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com The bulky cyclohexyl group, however, can exert a significant steric influence, primarily directing incoming electrophiles to the ortho position relative to the methoxy group, as the para position is already occupied.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orglibretexts.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com For 1-cyclohexyl-4-methoxybenzene, nitration is expected to yield 1-cyclohexyl-2-nitro-4-methoxybenzene as the major product due to the directing effect of the methoxy group.

Halogenation: Reactions with halogens like bromine (Br₂) or chlorine (Cl₂), usually in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃, result in the substitution of a hydrogen atom with a halogen. msu.edu Bromination of 1-cyclohexyl-4-methoxybenzene would predominantly yield 2-bromo-1-cyclohexyl-4-methoxybenzene.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.govbeilstein-journals.org For instance, reacting 1-cyclohexyl-4-methoxybenzene with acetyl chloride (CH₃COCl) and AlCl₃ would primarily produce 2-acetyl-1-cyclohexyl-4-methoxybenzene. beilstein-journals.orgdepaul.eduyoutube.com

The table below summarizes the expected primary products for these reactions.

| Reaction Type | Reagents | Primary Product |

| Nitration | HNO₃, H₂SO₄ | 1-cyclohexyl-2-nitro-4-methoxybenzene |

| Bromination | Br₂, FeBr₃ | 2-bromo-1-cyclohexyl-4-methoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-acetyl-1-cyclohexyl-4-methoxybenzene |

Nucleophilic Substitution Reactions at Functionalized Carbon Centers

While the aromatic ring itself is electron-rich and thus resistant to nucleophilic attack, nucleophilic substitution can occur at the methyl carbon of the methoxy group under harsh conditions. nih.govrsc.orgsemanticscholar.orgnih.govbeilstein-journals.org The most common reaction of this type for aryl alkyl ethers is cleavage by strong acids like HBr or HI. openstax.orglibretexts.org

In this reaction, the ether oxygen is first protonated by the strong acid. libretexts.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile. For an aryl alkyl ether like 1-cyclohexyl-4-methoxybenzene, the nucleophile will attack the less hindered methyl group via an SN2 mechanism, leading to the cleavage of the methyl-oxygen bond. This process yields 4-cyclohexylphenol and a methyl halide. libretexts.orgbrainly.com The C-O bond of the phenyl group is not cleaved because the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org

Reaction Summary: Ether Cleavage

| Reactant | Reagent | Products | Mechanism |

| 1-Cyclohexyl-4-methoxybenzene | HBr or HI | 4-Cyclohexylphenol, Methyl Halide | SN2 |

Oxidation and Reduction Pathways

The two distinct components of 1-Cyclohexyl-4-methoxybenzene, the activated aromatic ring and the saturated cyclohexyl ring, exhibit different behaviors under oxidative and reductive conditions.

Oxidation: The cyclohexyl group, being a saturated alkane ring, is generally resistant to oxidation. However, under strong oxidizing conditions, it can be oxidized. The aromatic ring is also relatively stable, but the activating methoxy group can make it susceptible to degradation by powerful oxidizing agents. More controlled oxidation might target the benzylic position if it were functionalized.

Reduction: The Birch reduction is a characteristic reaction of aromatic rings, particularly those bearing electron-donating groups like methoxy. organicreactions.orgwikipedia.orgpharmaguideline.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.commasterorganicchemistry.com It reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org For 1-cyclohexyl-4-methoxybenzene, the Birch reduction is expected to yield 1-cyclohexyl-4-methoxy-1,4-cyclohexadiene. The electron-donating methoxy group directs the reduction to produce a diene where the methoxy group is attached to one of the double bonds. nrochemistry.com

Birch Reduction of 1-Cyclohexyl-4-methoxybenzene

| Reaction | Reagents | Product |

| Birch Reduction | Na, liquid NH₃, EtOH | 1-Cyclohexyl-4-methoxy-1,4-cyclohexadiene |

Molecular Rearrangement Processes

While 1-cyclohexyl-4-methoxybenzene itself may not directly undergo the named rearrangements, its derivatives can serve as substrates for these important transformations.

Baeyer–Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgsigmaaldrich.com If a derivative, such as 2-acetyl-1-cyclohexyl-4-methoxybenzene (formed via Friedel-Crafts acylation), is subjected to Baeyer-Villiger oxidation, the acetyl group can be converted into an acetate (B1210297) ester. The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the product; aryl groups generally have a higher migratory aptitude than methyl groups. organic-chemistry.org This would result in the formation of 2-(4-methoxy-3-cyclohexylphenyl) acetate. wikipedia.orgnih.govyoutube.com

Bamberger Rearrangement: This is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orghellenicaworld.comscribd.com A derivative of 1-cyclohexyl-4-methoxybenzene would first need to be converted to the corresponding N-arylhydroxylamine. For example, the nitro derivative (1-cyclohexyl-2-nitro-4-methoxybenzene) could be partially reduced to N-(3-cyclohexyl-4-methoxyphenyl)hydroxylamine. Treatment of this hydroxylamine (B1172632) with a strong aqueous acid would then induce the Bamberger rearrangement. beilstein-journals.orgresearchgate.net The reaction proceeds through a nitrenium ion intermediate, which is attacked by water at the para position relative to the nitrogen. wikipedia.orgscribd.com

| Rearrangement | Starting Material (Derivative) | Key Reagents | Product Type |

| Baeyer–Villiger | Acyl derivative (e.g., 2-acetyl-1-cyclohexyl-4-methoxybenzene) | Peroxyacid (e.g., m-CPBA) | Ester (Acetate) |

| Bamberger | N-Arylhydroxylamine derivative | Strong Acid (e.g., H₂SO₄) | Aminophenol |

Addition Reactions to Unsaturated Systems

Addition reactions require the presence of a double or triple bond. While 1-cyclohexyl-4-methoxybenzene is aromatic and the cyclohexyl group is saturated, its derivatives can undergo addition reactions. For example, if a derivative containing a cyclohexene ring were synthesized, it could undergo reactions like oxymercuration-demercuration.

Oxymercuration-Demercuration: This is a two-step method to achieve the Markovnikov addition of water across a double bond without carbocation rearrangement. The reaction first involves the addition of mercury(II) acetate [Hg(OAc)₂] in the presence of water, followed by reduction with sodium borohydride (B1222165) (NaBH₄). If applied to a hypothetical 1-(4-methoxyphenyl)cyclohexene, this reaction would yield 1-(4-methoxyphenyl)cyclohexan-1-ol.

Elimination Reaction Pathways and Carbocation Rearrangements

Elimination reactions typically involve the removal of two substituents from a molecule to form a double bond. These reactions often proceed through carbocation intermediates, which are susceptible to rearrangement.

For a derivative such as 1-(4-methoxyphenyl)cyclohexanol (which could be formed as described in the previous section), an acid-catalyzed dehydration (E1 reaction) would lead to the formation of an alkene. The reaction begins with the protonation of the hydroxyl group, which then leaves as a water molecule, forming a tertiary carbocation at C1 of the cyclohexyl ring. A base (like water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon, leading to the formation of 1-(4-methoxyphenyl)cyclohexene.

In cases where a less stable, secondary carbocation might be formed, hydride or alkyl shifts can occur to generate a more stable carbocation before elimination. youtube.comdntb.gov.ua However, in the case of the tertiary carbocation formed from 1-(4-methoxyphenyl)cyclohexanol, rearrangement is unlikely as it is already a stable intermediate.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Vibrational Spectroscopy Studies (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In the analysis of 1-Cyclohexyl-4-methoxy-benzene, the FTIR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.

Key vibrational modes for this compound include:

C-H stretching vibrations: The aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching bands of the cyclohexyl group are observed below 3000 cm⁻¹.

C-O stretching: The strong absorption band for the aromatic ether C-O stretching is characteristically found near 1250 cm⁻¹.

C=C stretching: The aromatic ring C=C stretching vibrations usually produce a series of bands in the region of 1600-1450 cm⁻¹.

C-Cl stretching: For related chlorinated compounds, a C-Cl stretching vibration can be observed in the range of 550–600 cm⁻¹.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of the observed bands. ripublication.comethz.ch

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule. rsc.org A representative ¹H NMR spectrum in CDCl₃ exhibits the following chemical shifts (δ) in ppm:

Aromatic protons: Two doublets are observed for the aromatic protons. The two protons ortho to the methoxy (B1213986) group appear at approximately 6.83 ppm, while the two protons meta to the methoxy group are found around 7.12 ppm. rsc.org The coupling between these adjacent protons results in a characteristic splitting pattern.

Methoxy protons: A sharp singlet for the three protons of the methoxy group (-OCH₃) is typically seen around 3.78 ppm. rsc.org

Cyclohexyl protons: The protons of the cyclohexyl ring produce a series of multiplets in the upfield region, generally between 1.21 and 2.48 ppm. rsc.org This complexity arises from the various axial and equatorial protons and their spin-spin coupling interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the signals are assigned as follows:

Aromatic carbons: The carbon attached to the methoxy group is observed at a downfield chemical shift, while the other aromatic carbons appear in the typical aromatic region.

Methoxy carbon: The carbon of the methoxy group gives a signal around 55 ppm. semanticscholar.org

Cyclohexyl carbons: The carbons of the cyclohexyl ring resonate at various upfield positions, typically in the range of 26-45 ppm. semanticscholar.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.12 | d | 2H, Aromatic |

| 6.83 | d | 2H, Aromatic | |

| 3.78 | s | 3H, -OCH₃ | |

| 1.21-2.48 | m | 11H, Cyclohexyl | |

| ¹³C | ~158 | s | Aromatic C-O |

| ~114-128 | d | Aromatic C-H | |

| 26-56 | t, d | Cyclohexyl & Methoxy C |

Mass Spectrometry Investigations (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular weight of this compound is 190.28 g/mol . alfa-chemistry.com The mass spectrum will show a molecular ion peak corresponding to this mass, along with a characteristic fragmentation pattern that can be used to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. rsc.org

X-ray Diffraction Crystallography (e.g., Single Crystal X-ray Diffraction)

X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, single crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. unipa.itresearchgate.net

Chromatographic Separation and Identification Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method is often employed. sielc.com

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often suitable. sielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring provides strong UV absorbance. google.com This technique is valuable for purity assessment and for monitoring the progress of reactions involving this compound.

| Parameter | Condition |

|---|---|

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV (e.g., 270 nm) google.com |

| Application | Purity analysis, reaction monitoring |

Advanced Spectrophotometric Methodologies for Detection and Analysis

Advanced spectrophotometric methods can be developed for the sensitive detection and quantification of this compound. These methods are typically based on the compound's absorption of ultraviolet (UV) or visible light. The aromatic ring in this compound gives it a characteristic UV absorption spectrum, which can be utilized for quantitative analysis using the Beer-Lambert law. The development of such methods would involve determining the wavelength of maximum absorbance (λmax) and establishing a calibration curve to relate absorbance to concentration. While specific advanced spectrophotometric methods for this compound were not detailed in the search results, the principles of UV-Vis spectrophotometry are fundamental to its analytical characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory Simulations)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the molecular structure and energetics of 1-Cyclohexyl-4-methoxy-benzene. While comprehensive DFT studies specifically targeting this molecule are not widely published, the methodology has been applied to structurally similar compounds, such as other cyclohexylbenzene (B7769038) derivatives and anisoles, providing a framework for understanding its behavior. aun.edu.egripublication.com

DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the most stable arrangement of the cyclohexane (B81311) ring, its orientation relative to the benzene (B151609) ring, and the conformation of the methoxy (B1213986) group. These calculations can confirm that the cyclohexane moiety adopts a chair conformation and that the methoxy group is coplanar with the benzene ring to maximize resonance. nih.govcolostate.edu In silico optimization of catalysts for reactions involving similar molecules, such as (E)-1-(but-2-en-2-yl)-4-methoxybenzene, has been successfully carried out using DFT, highlighting the predictive power of this approach for reactivity and stereochemical outcomes. researchgate.netacs.org

Key parameters obtained from DFT studies on analogous systems include:

Total Energy: The absolute energy of the molecule in its optimized state.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which can be used to predict the stability and spontaneity of reactions. ripublication.com

Geometrical Parameters: Optimized bond lengths, bond angles, and dihedral angles.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. researchgate.neticourse.club The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. imperial.ac.uk

For this compound, the FMOs are expected to be primarily located on the aromatic portion of the molecule.

HOMO: The HOMO is anticipated to be centered on the electron-rich methoxybenzene ring. The electron-donating nature of the methoxy group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The oxygen atom's lone pairs contribute significantly to this orbital.

LUMO: The LUMO is typically a π* antibonding orbital of the benzene ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. ripublication.com For this compound, NBO analysis would likely reveal significant delocalization of the oxygen lone pair electrons into the π* orbitals of the benzene ring, a key factor in the methoxy group's activating effect in electrophilic aromatic substitution. It also quantifies the charge transfer between the orbitals of the molecule. researchgate.net

| Interaction Type | Donor NBO | Acceptor NBO | Anticipated Stabilization Energy (E(2)) |

|---|---|---|---|

| Intramolecular Charge Transfer | LP (O) | π* (C-C)aromatic | High |

| Hyperconjugation | σ (C-H)cyclohexyl | σ* (C-C)cyclohexyl | Moderate |

| Ring-Ring Interaction | σ (Ccyclohexyl-Caromatic) | π* (C-C)aromatic | Low |

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is highly effective for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Potential (Red/Yellow): The most negative region is expected to be concentrated around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. This site is the most probable location for protonation and interaction with electrophiles. The π-system of the benzene ring also creates a region of negative potential above and below the plane of the ring.

Positive Potential (Blue): Positive potential is generally found around the hydrogen atoms, particularly those of the methoxy group and the aromatic ring.

The MEP map supports the understanding of reactivity. The negative potential on the aromatic ring, enhanced by the electron-donating methoxy group, confirms its activation towards electrophilic aromatic substitution. The potential would be most negative at the ortho and para positions relative to the methoxy group, predicting that electrophiles will preferentially attack at the ortho positions (since the para position is blocked by the cyclohexyl group).

Conformational Analysis and Stereochemical Insights (e.g., Cyclohexane Ring Conformations)

The conformational flexibility of this compound is primarily associated with the cyclohexane ring and the relative orientation of the two ring systems.

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. libretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent strongly prefers the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.org Therefore, in this compound, the methoxyphenyl group will almost exclusively occupy an equatorial position on the cyclohexane ring.

The dihedral angle between the mean plane of the benzene ring and the cyclohexyl ring is another important conformational parameter. In related structures, this angle has been observed to be significant, indicating a twisted conformation between the two rings. iucr.org The rotation around the C-C bond connecting the two rings has a relatively low energy barrier. Furthermore, the methoxy group itself has a rotational preference, favoring a planar arrangement with the benzene ring to allow for effective π-conjugation. colostate.edu

| Conformer | Substituent Position | Relative Stability | Key Steric Interaction |

|---|---|---|---|

| Equatorial | Methoxyphenyl group is equatorial | More Stable (Favored) | Minimized gauche interactions |

| Axial | Methoxyphenyl group is axial | Less Stable (Disfavored) | Significant 1,3-diaxial strain |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, CH/π Interactions)

The non-covalent interactions that this compound can form are critical for determining its physical properties, such as boiling point and crystal packing.

Hydrogen Bonding: The molecule can only act as a hydrogen bond acceptor. The oxygen atom of the methoxy group, with its lone pairs of electrons, is the primary site for forming hydrogen bonds with suitable donor molecules (e.g., water, alcohols). researchgate.net

CH/π Interactions: These are weak interactions between a C-H bond and a π-system. In this molecule, two types of CH/π interactions are possible. The electron-rich benzene ring can act as the π-system, interacting with C-H bonds from neighboring molecules. Conversely, the C-H bonds of the cyclohexane ring can interact with the aromatic rings of adjacent molecules. nih.gov However, studies on related molecular systems suggest that the cyclohexyl group itself is not a strong participant in forming CH/π interactions. scielo.org.mx The stability provided by these interactions is often influenced by the polarization of the C-H bonds. acs.org

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT calculations are commonly used to compute NMR chemical shifts and vibrational frequencies (IR and Raman). ripublication.com

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. A good correlation between the calculated and observed shifts serves to confirm the proposed molecular conformation in solution. Experimental 1H NMR data for this compound has been reported. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.12 | d, J = 8.6 Hz | 2H | Aromatic H (ortho to cyclohexyl) |

| 6.83 | d, J = 8.6 Hz | 2H | Aromatic H (ortho to methoxy) |

| 3.78 | s | 3H | Methoxy (-OCH3) H |

| 2.40–2.48 | m | 1H | Cyclohexyl H (methine) |

| 1.81–1.84 | m | 4H | Cyclohexyl H |

| 1.71–1.75 | m | 1H | Cyclohexyl H |

| 1.32–1.43 | m | 4H | Cyclohexyl H |

| 1.21–1.28 | m | 1H | Cyclohexyl H |

Vibrational Spectroscopy: The calculation of vibrational frequencies can help in the interpretation of experimental FT-IR and FT-Raman spectra. The predicted frequencies and intensities for C-H, C-O, and C-C stretching and bending modes can be matched to the bands in the experimental spectrum, providing a detailed vibrational assignment and confirming the molecular structure. ripublication.com

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective Synthetic Routes

While 1-Cyclohexyl-4-methoxy-benzene itself is achiral, its core structure is a valuable starting point for the synthesis of complex, chiral molecules with significant potential in pharmaceuticals and materials science. A major future direction lies in the development of highly stereoselective routes to its derivatives, where the spatial arrangement of atoms is precisely controlled. The synthesis of complex molecules with multiple adjacent stereogenic centers is a significant challenge in organic chemistry, as the number of possible stereoisomers increases exponentially with each new center unesp.br.

Emerging research focuses on organocatalytic domino or cascade reactions, which allow for the construction of multiple chemical bonds and stereocenters in a single, efficient operation from simple precursors unesp.brepa.gov. For instance, highly functionalized cyclohexane (B81311) derivatives bearing five contiguous stereocenters can be synthesized in good yields and with excellent stereoselectivities (>30:1 dr and 96-99% ee) using a one-pot Michael–Michael–1,2-addition sequence catalyzed by a chiral amino-squaramide unesp.br. This highlights a pathway to create structurally complex analogues.

Another promising avenue is the asymmetric transformation of anisoles (the methoxy-benzene portion of the target molecule) into optically active chiral cyclohex-2-enones nih.govnih.gov. These chiral cyclohexenones are versatile building blocks for six-membered carbocycles, capable of participating in numerous stereoselective reactions nih.gov. This approach demonstrates a conceptually distinct strategy for accessing chiral derivatives from readily available starting materials related to the this compound scaffold. Future work will likely focus on expanding the library of chiral catalysts and reaction conditions to generate a diverse portfolio of stereochemically defined analogues.

Advanced Mechanistic Elucidations for Complex Transformations

The selective functionalization of carbon-hydrogen (C–H) bonds is a primary challenge in modern synthetic chemistry, offering more atom-economical and environmentally benign routes to complex molecules princeton.edunih.gov. The this compound structure contains a variety of C–H bonds—on the aromatic ring, and in axial and equatorial positions on the cyclohexyl ring—making it an excellent model substrate for studying the mechanisms of C–H activation.

Future research will increasingly combine experimental and computational efforts to elucidate the intricate mechanisms of these transformations princeton.edu. For example, understanding the intermediates and transition states in metal-catalyzed C–H activation can lead to the design of more efficient and selective catalysts google.com. Mechanistic studies have revealed that weak coordination between a directing group and a metal catalyst can be surprisingly effective, overcoming the thermodynamic sinks that often hinder catalytic turnover youtube.com. Applying these principles to direct the functionalization of specific C–H bonds on the cyclohexyl or anisole (B1667542) rings of the target molecule is a key area for exploration. Advanced techniques will be employed to probe reaction kinetics and identify key intermediates, such as oxo- and dioxomanganese(V) species in oxidation reactions, which are believed to operate via an oxygen rebound mechanism researchgate.net. Such detailed mechanistic insight is crucial for transforming C–H activation from an academic curiosity into a widely applicable industrial tool.

Computational Design and Virtual Screening of Novel Analogues

Virtual screening (VS) has become an indispensable computational technique in drug discovery, allowing for the rapid and cost-effective identification of potential hit candidates from vast chemical libraries wuxibiology.comnih.gov. This approach is perfectly suited for exploring the chemical space around the this compound scaffold. Future research will leverage both structure-based and ligand-based VS methods to design novel analogues with tailored properties nih.govnih.gov.

By creating a virtual library of derivatives with diverse substitutions on both the cyclohexyl and benzene (B151609) rings, researchers can screen for molecules with high predicted affinity for specific biological targets, such as enzymes or receptors. For example, decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial enzyme for the growth of mycobacteria, is a validated target for which new inhibitors are urgently needed mdpi.com. A virtual screening campaign starting from the this compound core could identify novel, non-covalent inhibitors for such targets.

Advanced VS approaches, termed EViS, integrate ligand docking, protein pocket template searching, and ligand shape similarity calculations to enhance success rates nih.gov. The data generated from these computational studies can prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Screening Method | Principle | Application for Analogue Design |

| Structure-Based VS | Docks virtual ligands into the 3D structure of a biological target to predict binding affinity. | Identify analogues that fit optimally into the active site of a specific enzyme or receptor. |

| Ligand-Based VS | Uses the properties of known active molecules to find other molecules with similar features (e.g., pharmacophores, shape). | Discover analogues with diverse cores but similar functional properties to known drugs or bioactive compounds. |

| Enhanced VS (EViS) | Integrates docking with protein-ligand template searching and similarity calculations. | Refine hit selection by considering both binding pose and similarity to known successful templates. nih.gov |

Exploration of Broader Biological Activities and Therapeutic Targets

Recent pharmacological studies have identified 1-cyclohexyl-x-methoxybenzene and its ortho- and meta-isomers as novel psychoactive substances (NPS) researchgate.netnih.govnih.gov. In vivo studies in mice have shown that these compounds can inhibit sensorimotor responses, induce changes in body temperature, and produce analgesia, with a pharmacological profile sharing characteristics with tramadol (B15222) and phencyclidine nih.govnih.gov. These findings open a new research avenue to investigate the specific molecular targets responsible for these effects and to explore whether analogues can be designed to separate therapeutic effects (e.g., analgesia) from unwanted psychoactive properties.

The cyclohexyl fragment is a popular and advantageous building block in drug discovery. It can act as a three-dimensional bioisostere for a flat phenyl group, potentially offering more contact points with a target protein and improving binding affinity pharmablock.com. This principle suggests that derivatives of this compound could be explored for a wide range of therapeutic targets. For instance, derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been investigated as sigma-2 receptor ligands for the treatment of pancreatic cancer wustl.edu. Furthermore, other cyclohexyl-containing compounds, such as N-cyclohexyl-2-hydroxybenzamide, have demonstrated promising antifungal activity mdpi.com. Future research will involve screening libraries of this compound analogues against diverse biological targets to uncover new therapeutic potential.

| Compound Class | Investigated Biological Activity | Potential Therapeutic Area |

| 1-Cyclohexyl-x-methoxybenzene isomers | Analgesic, thermoregulatory, sensorimotor effects nih.gov | Pain management, neuroscience |

| PB28 Analogues (Sigma-2 Ligands) | Anticancer activity in pancreatic cancer cells wustl.edu | Oncology |

| N-cyclohexyl-2-hydroxybenzamide | Antifungal activity against Candida species mdpi.com | Infectious diseases |

| Benzothiazole Derivatives (with cyclohexyl moiety) | Retinoid X receptor-α (RXRα) antagonists mdpi.com | Oncology |

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic processes is a critical goal for modern chemistry unibo.it. Future research on this compound and its derivatives will increasingly focus on the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One promising strategy is the use of greener solvents, with water being the ultimate green medium. Studies have shown that reactions such as the reductive dimerization of nitrosobenzenes can be performed efficiently at room temperature in water using a cost-effective catalyst, achieving high yields nih.govnih.gov. Applying similar aqueous methodologies to the synthesis or functionalization of this compound is a key research goal.

Other emerging green technologies include barochemistry, which utilizes high hydrostatic pressure to activate chemical reactions, and the development of catalytic processes that are highly atom-economical rsc.orgresearchgate.net. For example, a novel synthesis route for non-ionic surfactants has been developed using a green double esterification approach, providing a pathway to high-value products from renewable feedstocks like algae-derived lipids frontiersin.orgnrel.gov. Adapting such strategies to produce functionalized derivatives of this compound could lead to more sustainable industrial processes.

Longitudinal Research on Environmental Persistence and Degradation Pathways

As new derivatives of this compound are synthesized and find potential applications, it is imperative to understand their environmental fate. Longitudinal research is needed to determine their persistence, bioaccumulation potential, and degradation pathways in aquatic and terrestrial ecosystems.

The environmental behavior of benzene derivatives is often linked to their intrinsic molecular properties, such as water solubility and partition coefficients nih.govsemanticscholar.orgsemanticscholar.org. The biodegradation of aromatic compounds by bacteria is a major mechanism for their removal from the environment epa.govnih.gov. The typical aerobic degradation pathway involves an initial oxidation of the aromatic ring by monooxygenase or dioxygenase enzymes to form intermediates like cis-dihydrodiols, followed by ring cleavage unesp.brgavinpublishers.com. For alkylated aromatics, degradation can also be initiated by radical-based reactions on the side chain unesp.br.

Future studies will use model aquatic ecosystems and microbial cultures to trace the fate of this compound and its novel analogues. By identifying the metabolites formed during degradation, researchers can construct detailed breakdown pathways. This knowledge is crucial for assessing the long-term environmental risks and ensuring that the development of new chemical entities proceeds in an environmentally responsible manner mdpi.com.

常见问题

Q. What are the established synthetic routes for 1-Cyclohexyl-4-methoxybenzene in academic laboratories?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts alkylation , where cyclohexyl chloride reacts with anisole (4-methoxybenzene) using Lewis acid catalysts like AlCl₃. Alternative routes include Suzuki-Miyaura coupling between 4-methoxybromobenzene and cyclohexylboronic acid. Reaction optimization focuses on solvent polarity (e.g., dichloromethane), temperature control (0–25°C), and catalyst recycling .

- Key Parameters :

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | AlCl₃ or Pd(PPh₃)₄ | |

| Reaction Time | 6–24 hours | |

| Yield | 65–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-Cyclohexyl-4-methoxybenzene?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and cyclohexyl protons as multiplet signals (δ 1.2–2.1 ppm) .

- X-ray Diffraction (XRD) : Confirms a monoclinic crystal system (space group P2₁/c) with bond angles and torsional strain analysis for structural validation .

- FT-IR : Detects methoxy C-O stretching (1250 cm⁻¹) and aromatic C-H bending (830 cm⁻¹) .

Q. What are the critical physicochemical properties of 1-Cyclohexyl-4-methoxybenzene for experimental design?

- Methodological Answer : Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.29 g/mol | |

| Melting Point | 45–48°C (lit. varies ±2°C) | |

| LogP (Octanol-Water) | 3.8 (predicted) |

- Handling Notes : Store under inert gas (N₂/Ar) due to air-sensitive methoxy groups .

Advanced Research Questions

Q. How does 1-Cyclohexyl-4-methoxybenzene function as an intermediate in synthesizing chiral or polymeric complexes?

- Methodological Answer : The cyclohexyl group provides steric bulk for asymmetric catalysis , while the methoxy moiety directs electrophilic substitution. Example applications:

- Chiral Ligand Synthesis : React with Rhodium(I) to form cyclooctadiene complexes for enantioselective hydrogenation .

- Polymer Backbones : Incorporate into polyaromatic ethers via Sonogashira coupling, with thermal stability >250°C .

- Key Data :

| Application | Catalyst | Yield | Reference |

|---|---|---|---|

| Hydrogenation Ligand | Rh(cod)Cl₂ | 72% | |

| Polymer Synthesis | Pd/CuI | 88% |

Q. What strategies resolve contradictions in reported biological activity data for 1-Cyclohexyl-4-methoxybenzene derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .

- Structural Confounders : Compare regioisomers (e.g., ortho vs. para substitution) using HPLC-UV purity checks (>98%) .

- Computational Validation : Apply QSAR models to predict activity cliffs and validate with dose-response curves .

Q. How can computational methods predict the reactivity of 1-Cyclohexyl-4-methoxybenzene in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (methoxy O) and electrophilic (cyclohexyl C) sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER force fields .

- Neural Networks : Train models on Hammett constants (σ ≈ 0.12 for methoxy) to predict substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point or spectral data across studies?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .

- Cross-Platform Calibration : Compare NMR spectra with reference compounds (e.g., NIST database) .

- Meta-Analysis : Aggregate data from PubChem, ECHA, and crystallographic repositories to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。